molecular formula C15H23N5 B11738321 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738321
M. Wt: 273.38 g/mol
InChI Key: XBDINUOBWNWGEQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization steps. One common method includes the reaction of 1-cyclopentyl-1H-pyrazole with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine exhibits unique structural features that enhance its biological activity and specificity. Its dual pyrazole rings provide a versatile scaffold for further functionalization, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-cyclopentyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H23N5/c1-3-19-10-13(12(2)18-19)8-16-14-9-17-20(11-14)15-6-4-5-7-15/h9-11,15-16H,3-8H2,1-2H3

InChI Key

XBDINUOBWNWGEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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